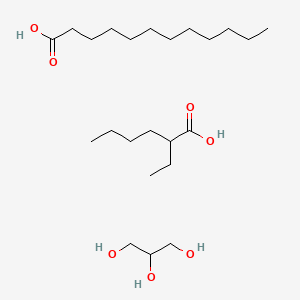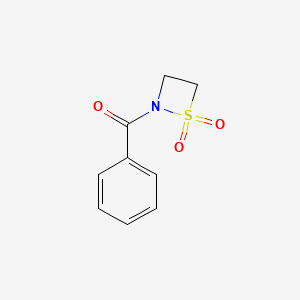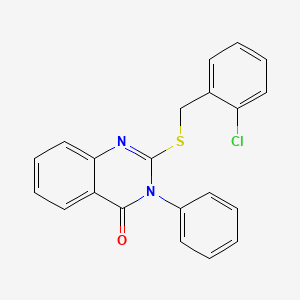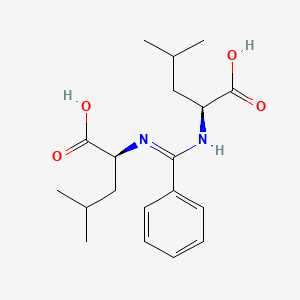
Trimethylolpropane 2-ethylhexanoate laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylolpropane 2-ethylhexanoate laurate is a complex ester compound that is widely used in various industrial applications. It is known for its excellent lubricating properties, making it a popular choice in the formulation of biolubricants. This compound is derived from trimethylolpropane, 2-ethylhexanoic acid, and lauric acid, resulting in a molecule that combines the beneficial properties of each component.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethylolpropane 2-ethylhexanoate laurate typically involves the esterification of trimethylolpropane with 2-ethylhexanoic acid and lauric acid. This reaction is usually catalyzed by sulfuric acid or other strong acids. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation and filtration to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylolpropane 2-ethylhexanoate laurate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines are used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives
Wissenschaftliche Forschungsanwendungen
Trimethylolpropane 2-ethylhexanoate laurate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of trimethylolpropane 2-ethylhexanoate laurate primarily involves its lubricating properties. The ester groups in the molecule provide excellent lubrication by reducing friction between surfaces. The compound forms a thin film on the surfaces, which minimizes wear and tear. Additionally, its biodegradability ensures that it breaks down into non-toxic components, making it environmentally friendly .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylolpropane tricaprylate/tricaprate: Another ester of trimethylolpropane with shorter fatty acid chains.
Trimethylolpropane trilaurate: Similar to trimethylolpropane 2-ethylhexanoate laurate but with only lauric acid esters.
Trimethylolpropane trioleate: Contains oleic acid esters, providing different lubrication properties.
Uniqueness
This compound is unique due to its combination of 2-ethylhexanoic acid and lauric acid esters. This combination provides a balance of lubricity, stability, and biodegradability, making it suitable for a wide range of applications. Its ability to form a stable film on surfaces and its low toxicity further enhance its desirability as a biolubricant .
Eigenschaften
Molekularformel |
C23H48O7 |
|---|---|
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
dodecanoic acid;2-ethylhexanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C12H24O2.C8H16O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-6-7(4-2)8(9)10;4-1-3(6)2-5/h2-11H2,1H3,(H,13,14);7H,3-6H2,1-2H3,(H,9,10);3-6H,1-2H2 |
InChI-Schlüssel |
YRDUUJLNRKMQSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)O.CCCCC(CC)C(=O)O.C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)







diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)


